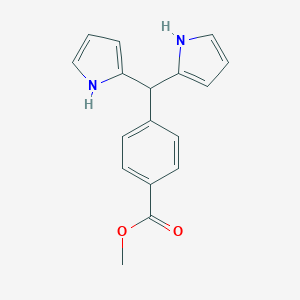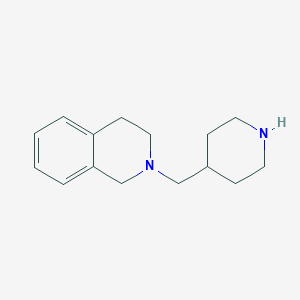
2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a piperidinylmethyl substituent. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to interact with a variety of targets in the body . For instance, some piperidine derivatives have been found to inhibit IKKb, a protein kinase involved in the NF-kB signaling pathway .
Mode of Action
It has been suggested that the active component with the piperidine moiety can develop a stable hydrophobic interaction with the ikkb catalytic pocket . This interaction could potentially inhibit the activity of IKKb, thereby affecting the NF-kB signaling pathway.
Biochemical Pathways
The inhibition of ikkb by piperidine derivatives can affect the nf-kb signaling pathway . The NF-kB pathway plays a crucial role in immune responses, inflammation, and cell survival.
Pharmacokinetics
It is known that the amide function in similar compounds significantly improves physical properties such as increasing solubility and reducing melting points, which could potentially impact bioavailability .
Result of Action
The inhibition of ikkb and the subsequent impact on the nf-kb signaling pathway could potentially affect immune responses, inflammation, and cell survival .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative .
Cellular Effects
Piperidine derivatives have been reported to exhibit a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using sodium and ethanol or tin and hydrochloric acid . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced to decahydroisoquinoline using hydrogenation techniques.
Substitution: N-alkylation reactions can be performed using halo acetophenones to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)
Substitution: Halo acetophenones, alkyl halides
Major Products Formed
Oxidation: Nitrones
Reduction: Decahydroisoquinoline
Substitution: Various N-alkylated derivatives
Scientific Research Applications
2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the piperidinylmethyl substituent.
3,4-Dihydroisoquinoline: Lacks the full hydrogenation of the isoquinoline ring.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of the piperidinylmethyl group.
Uniqueness
2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group enhances its potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFTZAHBWSLXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426096 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120848-56-8 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
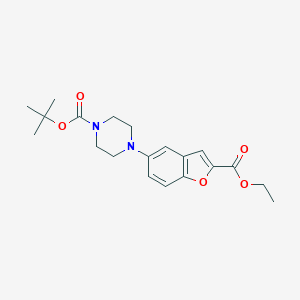
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
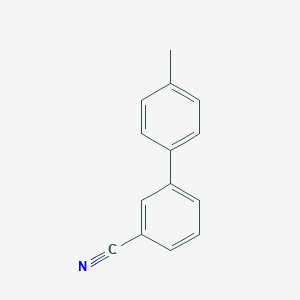

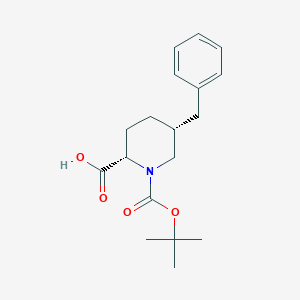

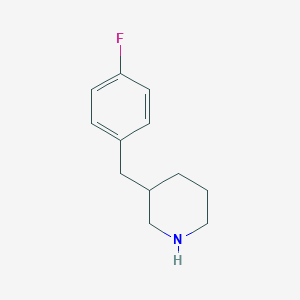
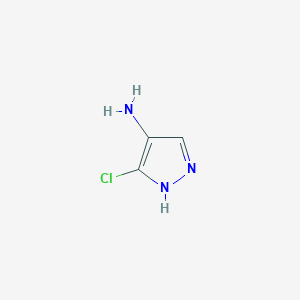


![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)

